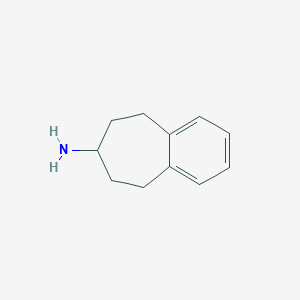
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Heterocyclic compounds containing thiazol, pyrimidin, and oxadiazol moieties are of significant interest due to their diverse chemical properties and potential applications. For instance, the synthesis of novel thiazolyl and pyrazole derivatives has been explored for their potential antimicrobial and anticancer properties. These compounds are synthesized through various chemical reactions, highlighting the versatility and reactivity of thiazol, pyrimidin, and oxadiazol rings in forming complex structures (Pokhodylo et al., 2010), (Gein et al., 2020).
Applications in Scientific Research
The synthesized heterocyclic compounds have been evaluated for various biological activities, which could have implications in scientific research, particularly in developing new therapeutic agents.
Antimicrobial and Anticancer Properties : Several studies focus on the synthesis and evaluation of heterocyclic compounds for their antimicrobial and anticancer activities. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines. This demonstrates their potential as leads for the development of new antimicrobial and anticancer drugs (Landage et al., 2019), (Pandya et al., 2019).
Photophysical Properties : The structural motifs present in these compounds also lend themselves to studies on their photophysical properties. For example, the synthesis of derivatives with large Stokes' shifts and their potential applications in developing luminescent materials have been explored. This research area is significant for the development of new materials for optical and electronic applications (Volpi et al., 2017).
Drug Design and Discovery : The detailed characterization and biological activity evaluation of these compounds contribute to drug design and discovery efforts. By understanding their interaction with biological targets, researchers can design more effective therapeutic agents with potential applications in treating various diseases (Farag & Fahim, 2019).
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c26-19(14-11-28-18(22-14)12-5-2-1-3-6-12)25-9-13(10-25)17-23-16(24-27-17)15-20-7-4-8-21-15/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDMTQLFPLNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)
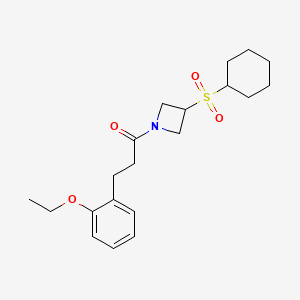
![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)
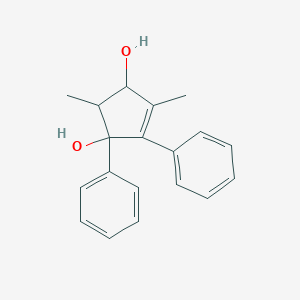

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

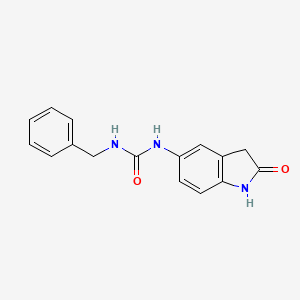
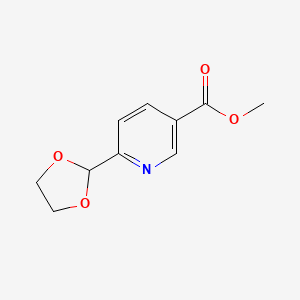
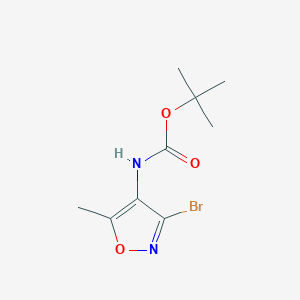
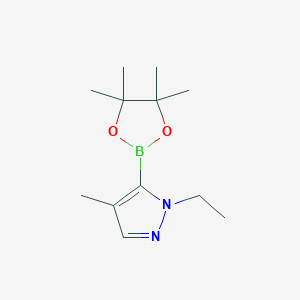
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
